molecular formula C15H19N3O5 B2702693 ethyl 3-(3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)propanoate CAS No. 2034375-05-6

ethyl 3-(3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)propanoate

Cat. No.: B2702693
CAS No.: 2034375-05-6
M. Wt: 321.333
InChI Key: GHDOOQMPZPOCBB-UHFFFAOYSA-N
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Description

Ethyl 3-(3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)propanoate is a synthetic organic compound featuring a fused furopyridine core linked to a urea moiety and an ethyl ester group. Its structure combines a bicyclic heterocycle (furo[2,3-c]pyridin-7-one) with a ureido-propanoate side chain.

Key structural attributes include:

  • Furopyridine core: A seven-membered ring system with oxygen and nitrogen atoms, contributing to electronic diversity and hydrogen-bonding capacity.
  • Ureido linkage: A urea group (-NH-C(O)-NH-) that enhances binding affinity to biological targets.
  • Ethyl ester: Improves solubility and serves as a prodrug feature for hydrolytic activation.

Properties

IUPAC Name

ethyl 3-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethylcarbamoylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O5/c1-2-22-12(19)3-6-16-15(21)17-7-9-18-8-4-11-5-10-23-13(11)14(18)20/h4-5,8,10H,2-3,6-7,9H2,1H3,(H2,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDOOQMPZPOCBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)NCCN1C=CC2=C(C1=O)OC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)propanoate typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the furo[2,3-c]pyridine core: This can be achieved through a cyclization reaction involving a pyridine derivative and a suitable electrophile.

    Introduction of the ethyl group: This step often involves an alkylation reaction using ethyl halides under basic conditions.

    Ureido group formation: This can be done by reacting the intermediate with an isocyanate or a carbamate under controlled conditions.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl group or the ureido moiety using reagents like alkoxides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted ureas or esters.

Scientific Research Applications

Ethyl 3-(3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)propanoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting various diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-(3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)propanoate involves its interaction with specific molecular targets. The furo[2,3-c]pyridine core can interact with enzymes or receptors, modulating their activity. The ureido group can form hydrogen bonds with biological molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Key Structural Comparisons

Feature Target Compound Compound 27
Core Heterocycle Furo[2,3-c]pyridin-7-one (oxygen-nitrogen bicyclic system) Pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-one (sulfur-nitrogen tricyclic system)
Ureido Linkage Directly bonded to furopyridine via ethylene spacer Attached to pyridothienopyrimidine via amino group
Ester Group Ethyl propanoate Ethyl 3-oxopropanoate
Additional Groups None 7-Methyl, 2-phenylamino substituents

Physicochemical Properties

  • IR Spectroscopy: Compound 27 shows carbonyl stretches at 1,730 cm⁻¹ (ester), 1,690 cm⁻¹ (urea), and 1,680 cm⁻¹ (pyrimidinone), while the target compound would exhibit similar peaks with slight shifts due to its furopyridine core .
  • NMR Data : Compound 27’s ethyl group resonates at δ 1.24 (t) and 4.16 (q), comparable to the target compound’s ethyl ester protons. The furopyridine’s aromatic protons would likely appear downfield (δ 7.0–8.5) versus Compound 27’s phenyl group (δ 7.36–7.52) .

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